

Suzuki coupling reactions with 9H-Carbazol-1-amine derivatives

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Compound of Interest

Compound Name: 9H-Carbazol-1-amine

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An Application Note and Protocol for Suzuki Coupling Reactions with **9H-Carbazol-1-amine** Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional organic materials.^[1] Their unique electronic properties and rigid, planar structure make them ideal candidates for drug design, particularly in oncology and neurodegenerative disease research.^{[2][3]} The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for forming carbon-carbon bonds.^{[4][5]}

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of **9H-Carbazol-1-amine** derivatives. Functionalizing the carbazole core, especially in the presence of a reactive amino group, requires careful consideration of reaction conditions to achieve high yields and avoid side reactions. We present strategies for coupling both protected and unprotected carbazol-1-amine precursors with various arylboronic acids.

General Reaction Strategies

The primary challenge in performing Suzuki coupling on **9H-Carbazol-1-amine** derivatives is the presence of two reactive N-H bonds: the pyrrolic nitrogen of the carbazole ring and the C1-

amino group. These groups can potentially coordinate to the palladium catalyst, inhibiting its activity, or undergo undesired N-arylation side reactions. Two primary strategies can be employed to address these challenges.

Strategy A: Coupling of a Protected Carbazole-1-amine This is the most common and robust approach. The 1-amino group is protected with a labile group, such as tert-butyloxycarbonyl (Boc), to prevent N-arylation. The subsequent Suzuki coupling is performed on a halogenated version of the N-protected carbazole. This method offers broad substrate scope and generally high yields.

Strategy B: Direct Coupling of an Unprotected Carbazole-1-amine Recent advances in catalyst design have enabled the direct coupling of substrates with unprotected amine functionalities.^[6] This approach is more atom-economical as it eliminates protection and deprotection steps. Success relies on specialized catalyst systems, such as those employing bulky phosphine ligands (e.g., CataXCium A), which favor C-C bond formation over C-N bond formation.^[6]

Data Presentation: Reaction Conditions

The following table summarizes representative conditions for the Suzuki coupling of a model substrate, 3-Bromo-**9H-carbazol-1-amine**, with various arylboronic acids, illustrating both protected and unprotected strategies.

Entr	Strat	Carb azole Subs- trate	Aryl boro nic Acid	Catal yst (mol %)	Liga- nd (mol %)	Base	Solv- ent	Tem- p (°C)	Time (h)	Yield (%)
1	Prote- cted	3- Brom- o-1- (Boc- amino-) -9H- carba- zole	Phen- ylboro- nic acid	Pd(P- Ph ₃) ₄ (5)	-	K ₂ CO ₃	OH/H ₂ O (4:1:1)	90	12	~85- 95
2	Prote- cted	3- Brom- o-1- (Boc- amino-) -9H- carba- zole	4- Meth- oxyph- enylb- oronic acid	Pd(dp- pf)Cl ₂ (3)	-	Cs ₂ C- O ₃	1,4- Dioxa- ne/H ₂ O (5:1)	100	8	~90- 98
3	Prote- cted	3- Brom- o-1- (Boc- amino-) -9H- carba- zole	3- Pyridi- nylbor- onic acid	Pd ₂ (d- ba) ₃ (2)	SPhos (4)	K ₃ PO ₄	Tolue- ne/H ₂ O (10:1)	110	16	~75- 85
4	Unpro- tected	3- Brom- o-9H- carba- zol-1- amine	Phen- ylboro- nic acid	Cata- XCiu mA Pd G3 (2)	-	K ₂ CO ₃	1,4- Dioxa- ne/H ₂ O (10:1)	90	18	~80- 92[6]

		4-							
		3-	(Triflu	Cata					
		Brom	orom	XCi _u					
5	Unpro	o-9H-	ethyl)	m A	-	K ₂ CO ₃	1,4-		
	tected	carba	pheny	Pd			Dioxa		
		zol-1-	lboro	G3			ne/H ₂	90	
		amine	nic	(2)			O		
			acid				(10:1)		

Experimental Protocols

Protocol 1: Protection of 3-Bromo-9H-carbazol-1-amine

This protocol describes the protection of the amino group with a Boc group, a necessary step for Strategy A.

Materials:

- 3-Bromo-9H-carbazol-1-amine
- Di-tert-butyl dicarbonate (Boc)₂O (1.2 equiv.)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous NaHCO₃ solution
- Brine
- Anhydrous MgSO₄ or Na₂SO₄

Procedure:

- Dissolve 3-Bromo-9H-carbazol-1-amine (1.0 equiv.) in anhydrous DCM or THF in a round-bottom flask.
- Add TEA or DIPEA (1.5 equiv.) to the solution and stir for 5 minutes at room temperature.

- Add (Boc)₂O (1.2 equiv.) portion-wise to the stirred solution.
- Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with DCM.
- Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure tert-butyl (3-bromo-9H-carbazol-1-yl)carbamate.

Protocol 2: Suzuki Coupling of Protected Carbazole (Strategy A)

Materials:

- tert-butyl (3-bromo-9H-carbazol-1-yl)carbamate (1.0 equiv.)
- Arylboronic acid (1.5 equiv.)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
- Base (e.g., K₂CO₃, 2.0 equiv.)
- Degassed solvent (e.g., Toluene/Ethanol/H₂O 4:1:1)
- Nitrogen or Argon gas supply

Procedure:

- To a Schlenk flask, add tert-butyl (3-bromo-9H-carbazol-1-yl)carbamate (1.0 equiv.), arylboronic acid (1.5 equiv.), K₂CO₃ (2.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

- Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- Add the degassed solvent mixture via syringe.
- Heat the reaction mixture to 90 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of Celite to remove the catalyst.
- Wash the organic layer with water (2x) and brine (1x).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography to obtain the desired coupled product.

Protocol 3: Deprotection of the Boc Group

Materials:

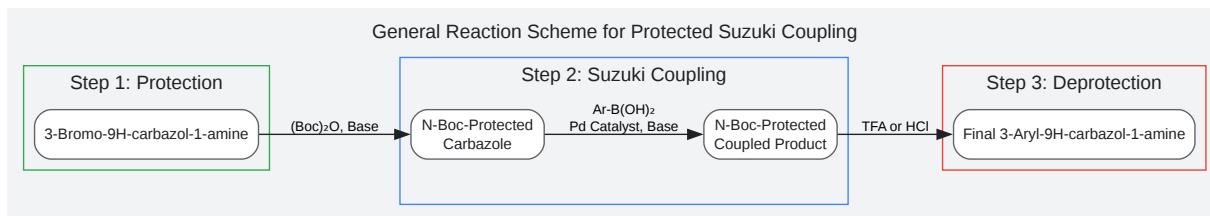
- N-Boc protected coupled product
- Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
- Dichloromethane (DCM)
- Saturated aqueous NaHCO₃ solution

Procedure:

- Dissolve the N-Boc protected carbazole derivative in DCM.
- Add an excess of TFA (e.g., 20% v/v) or 4M HCl in Dioxane to the solution.
- Stir the mixture at room temperature for 1-4 hours. Monitor deprotection by TLC or LC-MS.

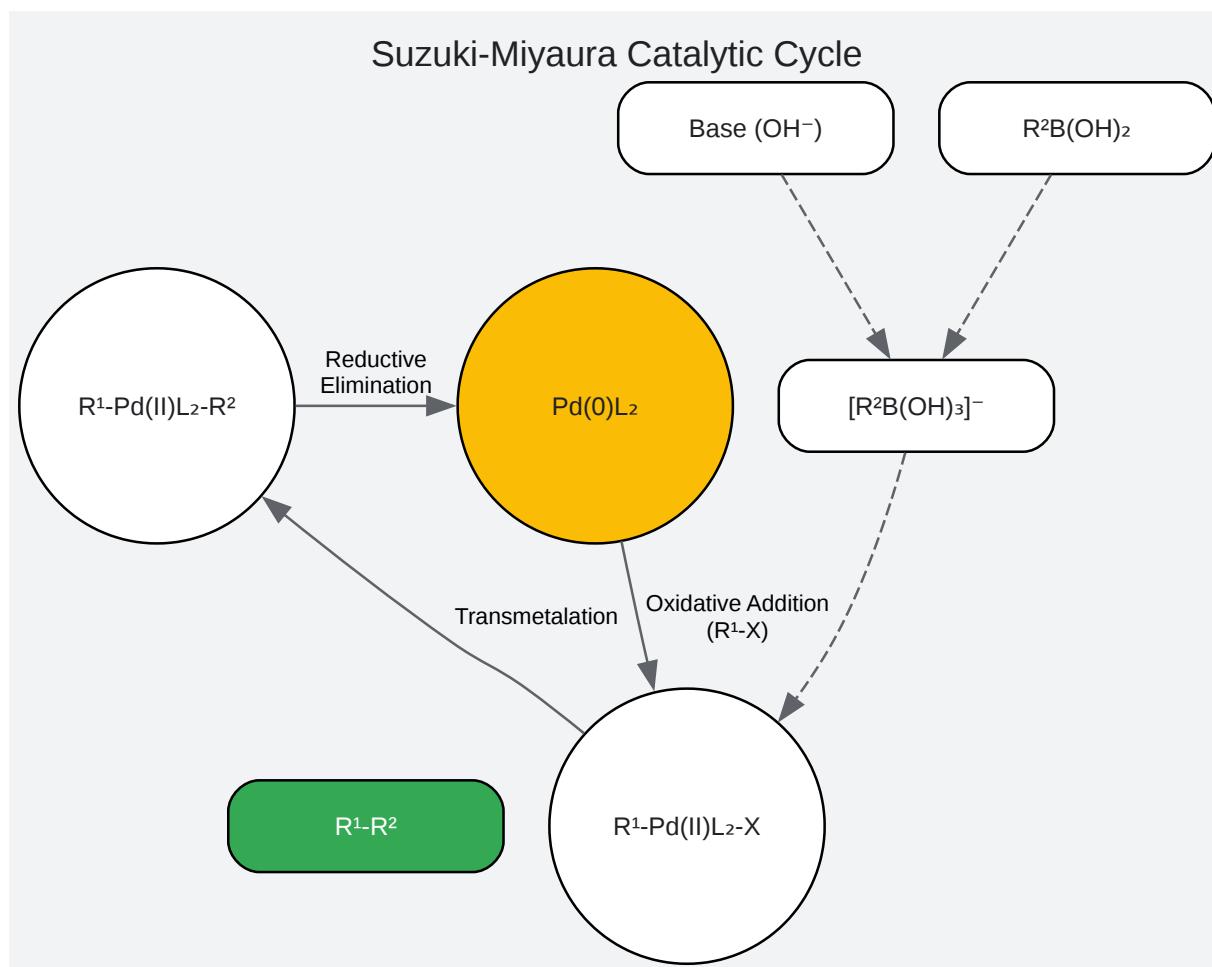
- Upon completion, carefully neutralize the excess acid by slow addition of saturated aqueous NaHCO_3 solution until effervescence ceases.
- Extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure to yield the final deprotected 1-aryl-9H-carbazol-1-amine derivative.

Visualizations



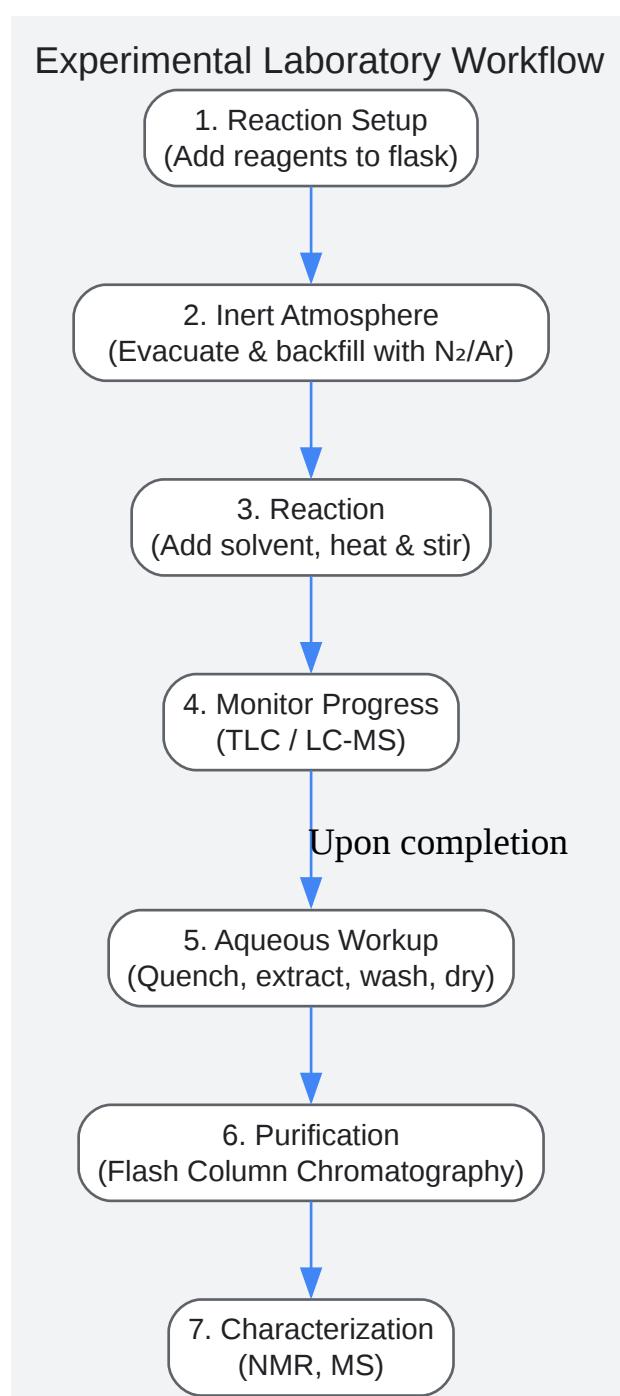
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Caption: Workflow for the synthesis of 3-Aryl-9H-carbazol-1-amines.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.



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Caption: A typical workflow for performing the Suzuki coupling experiment.

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